2-((2-Fluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate
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Overview
Description
2-((2-Fluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate is a synthetic organic compound that features a combination of fluorobenzyl and chlorobenzoate moieties
Preparation Methods
The synthesis of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Fluorobenzylamine Intermediate: This step involves the reaction of 2-fluorobenzyl chloride with ammonia or an amine to form 2-fluorobenzylamine.
Esterification: The 2-fluorobenzylamine is then reacted with 3-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester, this compound.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-((2-Fluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated positions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((2-Fluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: It can be used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and chlorobenzoate moieties may contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or other fields.
Comparison with Similar Compounds
Similar compounds to 2-((2-Fluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate include:
2-((2-Fluorobenzyl)amino)-2-oxoethyl benzoate: Lacks the chlorine atom, which may affect its reactivity and binding properties.
2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate: Contains a chlorine atom on the benzyl group instead of fluorine, potentially altering its chemical behavior.
2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-chlorobenzoate: The position of the chlorine atom on the benzoate ring is different, which may influence its interactions and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c17-13-6-3-5-11(8-13)16(21)22-10-15(20)19-9-12-4-1-2-7-14(12)18/h1-8H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDIPGXYWZXUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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